molecular formula C10H7F3N2O B13157931 3-(Trifluoromethoxy)isoquinolin-1-amine

3-(Trifluoromethoxy)isoquinolin-1-amine

Cat. No.: B13157931
M. Wt: 228.17 g/mol
InChI Key: MJESEYNNSWHCMS-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)isoquinolin-1-amine is a chemical compound that features a trifluoromethoxy group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group onto a pre-formed isoquinoline scaffold . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 3-(Trifluoromethoxy)isoquinolin-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)isoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

3-(Trifluoromethoxy)isoquinolin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethoxy)isoquinolin-1-amine include other trifluoromethoxy-substituted isoquinolines and related heterocyclic compounds such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in the design of molecules with enhanced stability, bioavailability, and specificity for their biological targets .

Biological Activity

3-(Trifluoromethoxy)isoquinolin-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound has the following chemical properties:

PropertyValue
Molecular Formula C10H8F3N
Molecular Weight 215.18 g/mol
IUPAC Name This compound
CAS Number [Not specified in sources]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioavailability. This feature may facilitate the compound's interaction with various biological pathways, including those involved in apoptosis and cell proliferation.

Anticancer Properties

Research has indicated that isoquinoline derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the effectiveness of related isoquinoline derivatives as inhibitors of caspase-3, a key enzyme in the apoptotic pathway. The introduction of various substituents significantly enhanced their inhibitory potency (IC50 values as low as 40 nM) against caspase-3 in vitro, suggesting that modifications can lead to increased therapeutic efficacy against cancer cells .

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial activity. Certain isoquinoline derivatives have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may possess similar properties. The presence of the trifluoromethoxy group could enhance interaction with bacterial membranes, leading to increased antibacterial action .

Case Studies and Research Findings

Several studies have explored the biological activity of isoquinoline derivatives, providing insight into the potential applications of this compound:

  • Caspase Inhibition : A series of isoquinoline derivatives were synthesized and tested for their ability to inhibit caspase-3. The results indicated that specific modifications could lead to compounds with low nanomolar potency against this target enzyme, suggesting therapeutic potential in cancer treatment .
  • Antimicrobial Screening : Isoquinoline derivatives were screened against various pathogens, revealing significant antimicrobial activity. The trifluoromethoxy substitution may play a critical role in enhancing these effects .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that isoquinoline compounds could modulate apoptotic pathways, providing a basis for their use in treating diseases characterized by dysregulated apoptosis .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

3-(trifluoromethoxy)isoquinolin-1-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-5-6-3-1-2-4-7(6)9(14)15-8/h1-5H,(H2,14,15)

InChI Key

MJESEYNNSWHCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)OC(F)(F)F

Origin of Product

United States

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